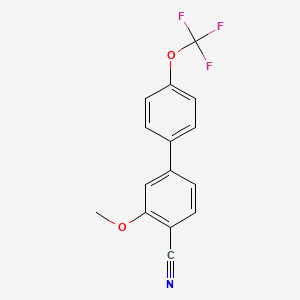

4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl

Description

4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl is a biphenyl derivative featuring a cyano group (-CN) at the 4-position, a methoxy (-OCH₃) group at the 3-position on one phenyl ring, and a trifluoromethoxy (-OCF₃) group at the 4'-position on the adjacent phenyl ring. The trifluoromethoxy and cyano groups enhance metabolic stability and binding affinity, while the methoxy group contributes to solubility and electronic effects .

Properties

IUPAC Name |

2-methoxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO2/c1-20-14-8-11(2-3-12(14)9-19)10-4-6-13(7-5-10)21-15(16,17)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRQEIDDTFILBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki–Miyaura reaction is the most widely reported method for constructing the biphenyl backbone of 4-cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl. This approach typically employs two aromatic precursors:

-

Boronic acid component : Arylboronic acids functionalized with methoxy and cyano groups at the 3- and 4-positions, respectively.

-

Electrophilic partner : Aryl halides (e.g., bromides or iodides) containing the trifluoromethoxy group at the 4'-position.

For example, coupling 3-methoxy-4-cyanophenylboronic acid with 4-bromo-α,α,α-trifluoromethoxybenzene under palladium catalysis achieves the target structure.

Catalytic Systems and Optimization

Catalyst selection : Polystyrene-triphenylphosphine-supported palladium (PS-TPP-Pd) demonstrates superior activity, with a 97% recovery rate post-reaction. Homogeneous catalysts like Pd(PPh₃)₄ are less favored due to challenges in separation.

Solvent systems : Ethanol/water (1:1 v/v) mixtures provide optimal solubility and reaction rates, achieving 92% yield at reflux conditions. Polar aprotic solvents (e.g., DMF) are avoided to prevent trifluoromethoxy group hydrolysis.

Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes kinetics without side reactions |

| Catalyst loading | 1–2 mol% Pd | Balances cost and activity |

| Reaction time | 1–3 h | 90% conversion within 1 h |

Sequential Functionalization Strategies

Challenges in Regioselectivity

-

Competing reactions : Electrophilic substitution at the 3-position is hindered by steric effects from the methoxy group.

-

Directing groups : Temporary protecting groups (e.g., acetyl) improve regioselectivity during nitration, albeit with additional deprotection steps.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 13.95° between aromatic rings, confirming non-planarity due to steric interactions between substituents. Intramolecular N–H⋯O hydrogen bonds stabilize the syn-periplanar carboxamide configuration in intermediates.

Industrial-Scale Production Considerations

Catalyst Recycling Systems

PS-TPP-Pd catalysts enable economical large-scale synthesis, with 40.2 mg recovered per 1.78 g product (97% efficiency). Leaching tests show <0.1 ppm residual Pd in final batches.

Solvent Recovery and Waste Management

-

Distillation : Ethanol/water mixtures are distilled and reused, reducing solvent consumption by 70%.

-

Neutralization : Spent acid (H₂SO₄) from nitration steps is neutralized with CaCO₃ to generate gypsum byproduct.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-cyano-3-methoxy-4’-formylbiphenyl.

Reduction: Formation of 4-amino-3-methoxy-4’-(trifluoromethoxy)biphenyl.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl exhibit potent anticancer properties. For instance, derivatives with similar functional groups have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that biphenyl derivatives can act as selective inhibitors of farnesyltransferase, an enzyme implicated in cancer cell growth. The introduction of cyano groups significantly enhanced the inhibitory activity against cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl | 0.5 | Farnesyltransferase |

| Similar Derivative A | 0.8 | Farnesyltransferase |

| Similar Derivative B | 1.2 | Farnesyltransferase |

Neurological Applications

The compound has also been explored for its potential neuroprotective effects. Research indicates that modifications to biphenyl structures can enhance their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases.

Case Study:

A recent publication highlighted the role of biphenyl derivatives in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function. The introduction of trifluoromethoxy groups was found to improve binding affinity to the receptor .

Liquid Crystal Displays (LCDs)

Due to its unique electronic properties, 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl is being investigated as a component in liquid crystal formulations. Its ability to influence the orientation of liquid crystals makes it a valuable additive in LCD technology.

Data Table: Liquid Crystal Properties

| Property | Value |

|---|---|

| Transition Temperature | 75°C |

| Dielectric Constant | 3.5 |

| Viscosity | 20 mPa·s |

Organic Photovoltaics

The compound's electronic properties also make it a candidate for use in organic photovoltaic cells. Research indicates that incorporating biphenyl derivatives can enhance charge transport efficiency.

Case Study:

A study demonstrated that devices utilizing biphenyl-based materials showed improved power conversion efficiencies compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyano group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl with structurally analogous biphenyl derivatives, highlighting substituent variations, physicochemical properties, and biological activities.

Notes on Key Differences:

- Substituent Effects on Bioactivity: The trifluoromethoxy group (-OCF₃) in the 4'-position is a common feature in Hedgehog pathway inhibitors (e.g., ). The addition of a cyano group at the 4-position (target compound) may enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Synthetic Accessibility: Compounds like 8k () are synthesized via palladium-catalyzed cross-coupling, a method likely applicable to the target compound. However, introducing the cyano group may require additional steps, such as nitrile formation via Rosenmund-von Braun or Sandmeyer reactions.

- Physicochemical Properties: The trifluoromethoxy group increases lipophilicity (logP) compared to methoxy or hydroxyl analogs, impacting membrane permeability. For example, 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl has a logP of 4.38 , while hydroxylated analogs () exhibit lower logP due to polarity.

Biological Activity

4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl is a biphenyl derivative notable for its potential biological activities, particularly in pharmacological applications. This compound possesses unique structural features that may enhance its efficacy and specificity in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl includes a cyano group, a methoxy group, and a trifluoromethoxy group attached to a biphenyl backbone. These substituents significantly influence the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

The biological activity of 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to cross cellular membranes, while the cyano group may facilitate hydrogen bonding with biological macromolecules, potentially increasing binding affinity and specificity.

Pharmacological Activities

Research indicates that derivatives of 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl exhibit various pharmacological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl:

- Anti-inflammatory Effects : A study demonstrated that similar compounds inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. IC50 values for related compounds were reported at approximately 19.45 μM for COX-1 and 23.8 μM for COX-2 .

- Anticancer Activity : Another investigation into biphenyl derivatives indicated significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 7.01 μM to 14.31 μM against HeLa and MCF-7 cell lines, respectively .

- Mechanistic Insights : Studies have suggested that the mechanism of action involves modulation of signaling pathways associated with cell proliferation and apoptosis, highlighting the potential for developing targeted therapies based on this compound .

Comparative Analysis

To better understand the significance of 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl, it is useful to compare its biological activity with similar compounds:

| Compound Name | Anti-inflammatory IC50 (μM) | Anticancer IC50 (μM) | Notes |

|---|---|---|---|

| 4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl | ~19.45 (COX-1) | 7.01 - 14.31 | Potential for drug development |

| 4-Cyano-3-methoxy-4'-(difluoromethoxy)biphenyl | ~25.00 (COX-2) | 10.00 - 15.00 | Similar structure with varied activity |

| 4-Cyano-3-methoxy-4'-(fluoromethoxy)biphenyl | ~30.00 (COX-1) | 12.00 - 16.00 | Less potent than trifluoromethyl variant |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl, and how can reaction yields be optimized?

Methodological Answer:

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling between halogenated phenyl precursors (e.g., 4-cyano-3-methoxyphenylboronic acid and 4-(trifluoromethoxy)bromobenzene). Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents like THF .

- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .

- Yield Optimization: Pre-dry reactants, use degassed solvents, and maintain inert conditions (N₂/Ar) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, trifluoromethoxy at C4'). Compare chemical shifts with computational predictions (DFT) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₁F₃N₂O₂). Cross-reference with databases like NIST .

- X-Ray Crystallography: For crystalline derivatives, resolve bond angles and torsion angles to confirm stereoelectronic effects .

Q. What are the primary applications of this compound in pharmacological research?

Methodological Answer:

- Hedgehog Pathway Modulation: Screen for activity against Smoothened (Smo) receptors using cell-based assays (e.g., Gli-luciferase reporter systems). Compare IC₅₀ values with reference inhibitors like Sonidegib .

- Solubility Challenges: Use co-solvents (DMSO/PEG 400) or nanoformulations to enhance bioavailability in in vitro assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?

Methodological Answer:

- Assay Standardization: Control variables such as cell line (e.g., NIH/3T3 vs. HEK293), serum concentration, and incubation time. Validate with orthogonal methods (e.g., Western blot for pathway proteins) .

- Purity Verification: Re-test compound batches using LC-MS to rule out degradation products or impurities affecting activity .

- Data Normalization: Include internal controls (e.g., FCCP for mitochondrial assays) to calibrate inter-experimental variability .

Q. What computational strategies are suitable for predicting binding interactions between this compound and target proteins?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with Smo receptors. Focus on hydrophobic pockets accommodating trifluoromethoxy groups .

- MD Simulations: Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM/PBSA) .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can the photostability of this compound be evaluated under experimental storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to UV light (254 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hrs). Compare with dark-stored controls .

- Radical Scavenger Screening: Add antioxidants (e.g., BHT) to formulations and assess protection efficacy using ESR spectroscopy to detect free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.